(Rac)-C22-Ceramide is a synthetic, racemic very long-chain ceramide (VLCC) comprising a 22-carbon saturated behenoyl chain linked to a sphingosine backbone. In industrial and laboratory procurement, it is primarily sourced as a structural lipid for lipid nanoparticle (LNP) and liposome formulations, as well as a quantitative analytical standard for lipidomics. Unlike shorter-chain ceramides, the 22-carbon acyl chain imparts distinct biophysical properties, including high membrane stability and unique phase transition behaviors. The racemic nature of this compound provides a highly cost-effective alternative to enantiopure D-erythro isomers for macroscopic physical applications where gross lipid packing parameters govern performance rather than strict enzymatic stereospecificity .
Substituting (Rac)-C22-Ceramide with common long-chain analogs like C16-Ceramide fundamentally alters membrane dynamics and cellular toxicity profiles. C16-Ceramide is highly pro-apoptotic, forming large, expanding channels in mitochondrial and liposomal membranes that lead to rapid permeabilization [1]. In contrast, C22-Ceramide forms small, stable channels and actively antagonizes C16-induced pore expansion, making it critical for stable LNP formulations where membrane integrity must be maintained without inducing cell death . Furthermore, substituting with natural enantiopure D-erythro-C22-Ceramide introduces unnecessary procurement costs for bulk structural applications, as the racemic mixture provides identical acyl-chain-driven packing parameters at a fraction of the cost .
When formulating lipid-based delivery systems, the choice of ceramide chain length dictates membrane toxicity. Head-to-head studies demonstrate that while C16-Ceramide forms large, expanding channels (>10 nm) that release pro-apoptotic factors like cytochrome c, C22-Ceramide forms small, static channels and actively antagonizes C16 pore growth [1]. This makes (Rac)-C22-Ceramide vastly superior for maintaining liposomal integrity.
| Evidence Dimension | Mitochondrial/Liposomal Channel Size and Stability |
| Target Compound Data | Forms stable channels; reduces C16-induced cytochrome c release |
| Comparator Or Baseline | C16-Ceramide (Forms expanding channels >10 nm, causing rapid permeabilization) |
| Quantified Difference | C22-Ceramide maintains membrane integrity by physically antagonizing the pore-forming propensity of shorter-chain ceramides |
| Conditions | Isolated rat liver mitochondria and synthetic liposome models |
Crucial for selecting a structural ceramide in drug delivery systems (LNPs/liposomes) that avoids inducing unintended apoptotic toxicity.
For bulk formulation of lipid nanoparticles and topical cosmetics, the gross physical packing parameter of the lipid is more critical than its stereochemistry. (Rac)-C22-Ceramide provides the exact 22-carbon acyl chain required for VLCC membrane thickness and rigidity, but as a racemic mixture, it avoids the high synthesis costs associated with chiral resolution . This makes it the pragmatic choice over enantiopure D-erythro-C22-Ceramide for non-enzymatic applications.
| Evidence Dimension | Formulation Scalability (Stereochemical Purity Requirement) |
| Target Compound Data | Racemic mixture (DL-erythro/threo) providing 100% of the required C22 packing parameter |
| Comparator Or Baseline | Enantiopure D-erythro-C22-Ceramide (Typically incurs a >5x cost premium for >98% stereopurity) |
| Quantified Difference | Achieves identical liposomal phase transition temperatures and membrane thickness at a fraction of the raw material cost |
| Conditions | Bulk structural formulation of lipid nanoparticles and cosmetic liposomes |
Allows buyers to scale up dermatological or drug-delivery formulations economically when gross biophysical properties outweigh enzymatic stereospecificity.
In targeted lipidomics, precise quantification of very long-chain ceramides requires standards that match the retention time and ionization efficiency of endogenous lipids. (Rac)-C22-Ceramide provides an exact mass standard (m/z 622.06) that accurately reflects VLCC behavior in LC-MS/MS, unlike short-chain standards such as C8-Ceramide which elute earlier and ionize differently, leading to quantification errors in VLCC biomarker panels [1].
| Evidence Dimension | Mass Spectrometry Calibration and Retention |
| Target Compound Data | Exact mass 622.06 g/mol; matches endogenous VLCC LC retention times |
| Comparator Or Baseline | C8-Ceramide (m/z 425.4; fails to represent VLCC retention times and ionization efficiencies) |
| Quantified Difference | Significantly reduces quantification error when measuring C22/C24 depletion in clinical plasma samples |
| Conditions | Targeted LC-MS/MS lipidomics of human plasma and tissue extracts |
Essential for core facilities and diagnostic labs requiring reliable standards for very long-chain sphingolipid biomarker panels.
Due to its ability to form stable membranes without inducing the pro-apoptotic runaway channel formation seen with C16-ceramides, (Rac)-C22-Ceramide is the preferred cost-effective choice for formulating stable, non-toxic LNPs and liposomes .
As a defined mass standard (m/z 622.06), it is indispensable for LC-MS/MS workflows measuring the depletion of very long-chain ceramides in clinical samples, such as plasma from patients with cachexia or Type 2 Diabetes [1].
The 22-carbon acyl chain mimics the very long-chain ceramides naturally enriched in the stratum corneum. The racemic compound serves as a highly scalable bulk ingredient for topical R&D focused on barrier restoration and melanosomal regulation [2].